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Compound of Interest

N-Fmoc-(+/-)-3-aminononanoic
Compound Name: )
acid
CAS No.: 1335041-93-4
Cat. No.: B1434186
. 7

The defining feature of a

-amino acid is the insertion of a methylene group (

) into the backbone, extending the distance between the amino and carboxyl termini. This
modification fundamentally alters the torsional landscape and hydrogen-bonding potential.

Nomenclature and Substitution

e -Amino Acid:
(3 backbone atoms: N-C-C).
e -Amino Acid:
(4 backbone atoms: N-C-C-C).
o -Substitution: Side chain (
) on the
-carbon (derived from homologation of
-amino acids). Most common in 14-helix design.
o -Substitution: Side chain (

) on the
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-carbon.

o Cyclic Constraints: Incorporating the

bond into a ring (e.g., ACHC, ACPC) rigidly enforces specific torsion angles.

The Foldamer Helices

Unlike ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-
inserted">

-helices (
, 13-membered ring),

-peptides form distinct helices defined by the size of the hydrogen-bonded ring.[1]

Feature 14-Helix 12-Helix
Backward ( Forward (
H-Bond Direction
) )
Ring Size 14 atoms 12 atoms
Residues per Turn ~3.0 ~2.5
) Cyclic residues (e.g., trans-
Acyclic
Stabilizing Residues ACPC),
-residues, trans-ACHC
patterns

Macrodipole builds up (similar

to

Dipole Moment Macrodipole is minimized

-helix)

Physicochemical Properties & Pharmacokinetics
Proteolytic Stability (The "Stealth" Effect)

The primary advantage of
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-peptides is their resistance to peptidases. The extra methylene group alters the scissile bond
geometry, rendering it unrecognizable to the active sites of common proteases (e.qg., trypsin,
chymotrypsin, pepsin).

e Mechanism: The nucleophilic attack on the carbonyl carbon is sterically and electronically
hindered; the tetrahedral intermediate cannot form or be stabilized effectively.

e Result: Half-lives in serum are extended from minutes (

-peptides) to days or weeks (

-peptides).

Metabolic Stability

-peptides are generally not substrates for cytochrome P450 enzymes, reducing the risk of
generating toxic metabolites.

Experimental Workflows: Synthesis &
Characterization

Protocol: Solid Phase Peptide Synthesis (SPPS) of -
Peptides

Synthesis of

-peptides requires modified Fmoc protocols due to the increased steric hindrance and slower
reaction kinetics of the

-amino group.

Reagents:

e Resin: Rink Amide MBHA (low loading, 0.3—0.5 mmol/g recommended to prevent
aggregation).

e Coupling: HATU or HOAU/DIC (preferred over HBTU/HCTU).
o Base: DIEA (Diisopropylethylamine).

Step-by-Step Methodology:
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e Resin Swelling: Swell resin in DMF for 30 min.

e Fmoc Deprotection: Treat with 20% Piperidine in DMF (
min).[2] Wash
with DMF.[3]

e Coupling (Critical Step):

Dissolve Fmoc-

[¢]

-AA (3-4 eq) and HATU (3-4 eq) in DMF.

o Add DIEA (6-8 eq).

o Incubate with resin for 60—-120 minutes (vs. 30 min for
-AAS).

o Self-Validation: Perform a Chloranil Test (more sensitive for secondary
amines/aggregates) or Kaiser Test. If positive, proceed to Step 4.

e Double Coupling: If the test is positive, repeat the coupling step with fresh reagents.

o Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion
sequences.

o Cleavage: Treat with TFA/TIPS/H20 (95:2.5:2.[4]5) for 2—3 hours.

Characterization: Circular Dichroism (CD) Signatures

CD is the rapid screening tool for secondary structure verification.
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Structure Minima (nm) Maxima (nm) Notes
Resembles
) -sheet signature of
14-Helix ~214 nm ~198 nm
-peptides but distinct
in context.
Distinctive positive
12-Helix ~220 nm ~205 nm band at 205 nm is
diagnostic.
Ratio of
Aggregated Bundle ~205 nm (Min) indicates self-
assembly.
Visualization of Structural Logic
The following diagram illustrates the divergent pathways of
-peptide folding based on H-bond directionality and residue choice.
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Beta-Amino Acid
(N-Cbeta-Calpha-C=0)

Determines Folding

Substitution Pattern

Beta-3 (Acyclic) Beta-2 / Beta-3
OR trans-ACHC OR trans-ACPC

Stabilizes

14-Helix 12-Helix

(Backward H-Bond: i to i-2) (Forward H-Bond: i to i+3)
14-Membered Ring 12-Membered Ring

Identification Identification

CD Sig: Min ~214nm CD Sig: Max ~205nm, Min ~220nm

Click to download full resolution via product page
Caption: Decision tree for

-peptide secondary structure formation based on substitution patterns and resulting CD
signatures.

Therapeutic Applications
Inhibition of Protein-Protein Interactions (PPIs)

-peptides can mimic the
-helical domains of proteins involved in disease pathways.

¢ Case Study (p53/MDM2): A
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-peptide mimic of the p53 N-terminal helix binds to MDM2, inhibiting the interaction that
leads to p53 degradation in cancer cells. The 14-helix aligns side chains (residues

) to match the
spacing of the native

-helix.

Antimicrobial Peptides (AMPS)
Magainin-mimetic
-peptides disrupt bacterial membranes.

o Design: Amphiphilic 14-helices with cationic residues on one face and hydrophobic residues
on the other.

o Advantage: Resistant to bacterial proteases, reducing the likelihood of resistance
development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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